4-(Cyclopropylmethoxy)-3-hydroxybenzamide
説明
Structure
3D Structure
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
4-(cyclopropylmethoxy)-3-hydroxybenzamide |
InChI |
InChI=1S/C11H13NO3/c12-11(14)8-3-4-10(9(13)5-8)15-6-7-1-2-7/h3-5,7,13H,1-2,6H2,(H2,12,14) |
InChIキー |
ATTHUMOVJCQXSE-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)N)O |
製品の起源 |
United States |
Molecular Target Identification and Mechanistic Elucidation in Preclinical Models
Investigation of Phosphodiesterase (PDE) Inhibition Profiles for Benzamide (B126) Analogues
Phosphodiesterases are a superfamily of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various signaling pathways. nih.gov Inhibition of these enzymes, particularly PDE4, has been a key strategy in the development of anti-inflammatory and neurological drugs. nih.gov
The 4-(cyclopropylmethoxy)-3-hydroxybenzamide structure is a central component of Roflumilast, a potent and selective inhibitor of PDE4. nih.gov PDE4 is the primary enzyme responsible for cAMP hydrolysis in inflammatory and immune cells. The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways. nih.gov
The PDE4 family consists of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. Research has shown that the anti-inflammatory effects of PDE4 inhibitors are primarily mediated through the inhibition of PDE4A and PDE4B isoforms. nih.gov Roflumilast and its analogues have demonstrated varying degrees of selectivity for these isoforms.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Roflumilast | PDE4D | 0.68 | nih.gov |
| HT-072 | PDE4D | 150 | nih.gov |
| Difamilast | PDE4D | 73.8 | nih.gov |
| LEO29102 | PDE4D | 5 | nih.gov |
| Catechol-pyrimidine derivative 4 | PDE4B | 31 | nih.gov |
| Catechol-pyrimidine derivative 4 | PDE4D | 220 | nih.gov |
| Catechol-pyrimidine derivative 5 | PDE4B | 15 | nih.gov |
| Catechol-pyrimidine derivative 5 | PDE4D | 108 | nih.gov |
Enzyme kinetic studies are crucial for characterizing the inhibitory potential of compounds. For PDE4 inhibitors, these studies are typically performed using human recombinant (hr) PDE4 isoforms. The inhibitory concentration (IC50) values are determined by measuring the reduction in the catalytic activity of the enzyme in the presence of the inhibitor, using cAMP as a substrate. nih.gov
Binding affinity studies, often utilizing radioligand displacement assays, provide further insight into the interaction between the inhibitor and the enzyme. For instance, the affinity of rolipram, a related PDE4 inhibitor, has been determined to be in the nanomolar range for all four PDE4 subtypes. nih.gov While specific kinetic and binding affinity data for this compound itself are not extensively published, the data for its derivative, roflumilast, indicate a high-affinity interaction with the catalytic site of PDE4 enzymes.
Exploration of G Protein-Coupled Receptor (GPCR) Modulatory Activities for Related Structures
G protein-coupled receptors are the largest family of cell surface receptors and are involved in a vast array of physiological processes. The benzamide scaffold has also been identified as a privileged structure for the modulation of GPCRs, particularly metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov
Recent studies have identified benzamide derivatives as allosteric modulators of mGluRs. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor function. nih.gov For example, a compound structurally related to this compound, VU6012962 (N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide), has been identified as a negative allosteric modulator (NAM) of the mGlu7 receptor. nih.gov
Modulation of Intracellular Signaling Pathways
The pharmacological effects of this compound and its analogues are ultimately mediated by their ability to modulate intracellular signaling pathways.
As a core component of PDE4 inhibitors, this benzamide structure plays a key role in the regulation of cAMP signaling. By inhibiting PDE4, these compounds prevent the degradation of cAMP, leading to its accumulation within the cell. nih.gov This elevation in cAMP levels activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). genome.jpnih.gov
The activation of PKA and Epac triggers a cascade of phosphorylation events that regulate the activity of numerous cellular proteins, including transcription factors, ion channels, and structural proteins. genome.jpnih.gov For example, the PKA pathway is known to be involved in the regulation of inflammatory responses and neuronal plasticity. The Epac pathway also plays a role in these processes, often in concert with or in opposition to the PKA pathway. nih.gov The ability of PDE4 inhibitors to modulate these pathways is dependent on the specific cell type and the intensity of the initial stimulus. nih.gov
Inhibition of Epithelial-Mesenchymal Transition (EMT) via TGF-β1/Smad Pathway
There is currently no available scientific literature or research data detailing the effects of this compound on the Epithelial-Mesenchymal Transition (EMT). Consequently, its potential to inhibit this process through the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway has not been documented. Research on related benzamide structures has explored the TGF-β1/Smad pathway, a critical signaling cascade in cellular processes like cell growth, differentiation, and apoptosis. simsonpharma.comnih.gov However, specific studies linking this compound to this pathway are absent.
Broader Impact on Inflammatory and Cellular Processes in In Vitro Models
Detailed in vitro studies to characterize the broader impact of this compound on inflammatory and other cellular processes have not been published. While other novel benzamide derivatives have been investigated for their anti-inflammatory properties in various in vitro models, such as those involving lipopolysaccharide (LPS)-induced responses in cell lines, specific data for this compound is not available. mdpi.com Therefore, its effects on the production of inflammatory mediators and the regulation of cellular health and disease markers remain uncharacterized.
Interactions with Protein Kinases and Other Cellular Enzymes
The interaction profile of this compound with protein kinases and other cellular enzymes has not been established in the scientific literature. While various carboxamide derivatives have been designed and synthesized to target specific kinases, such as FLT3 and CDK, there are no published studies that have screened or identified this compound as an inhibitor or modulator of any specific protein kinase or other cellular enzymes. nih.govnih.gov
Structure Activity Relationship Sar Studies of the Benzamide Scaffold
Conformational Analysis and Flexibility of the Benzamide (B126) Backbone
The benzamide backbone, while containing a rigid phenyl ring, possesses rotational freedom around the amide bond and the ether linkage. Conformational analysis is used to understand the preferred three-dimensional arrangement (conformation) of the molecule, which is crucial for its interaction with a biological target. tandfonline.com
Theoretical studies, often employing methods like Density Functional Theory (DFT), are used to map the potential energy surface of the molecule by rotating key dihedral angles. tandfonline.comtandfonline.com These studies help identify the most stable, low-energy conformers. acs.org For many benzamide derivatives, the planarity or non-planarity of the amide group relative to the phenyl ring is a key determinant of activity. nih.gov The flexibility of the cyclopropylmethoxy side chain also contributes to the molecule's ability to adapt its shape to fit the binding site. NMR studies and X-ray crystallography of related benzamides have shown that intramolecular hydrogen bonding can further restrict conformational freedom, leading to a more defined shape in solution or solid state. rsc.org Understanding the accessible conformations of the benzamide backbone is essential for designing analogs that are "pre-organized" for optimal binding. rsc.org
Design and Synthesis of Truncated or Hybrid Analogues to Probe SAR
To systematically probe the structure-activity relationships of the benzamide scaffold, medicinal chemists design and synthesize truncated or hybrid analogues. nih.gov This involves simplifying the structure or combining it with fragments from other known active molecules.
Truncated Analogues: These are simplified versions of the parent molecule where certain functional groups are removed. For example, one might synthesize an analogue without the cyclopropyl (B3062369) group to confirm its importance, or an analogue where the hydroxyl group is removed or replaced with a methoxy (B1213986) group to validate its role as a hydrogen bond donor. nih.gov
Hybrid Analogues: These molecules are created by merging the benzamide scaffold with other pharmacophores. For instance, a hybrid might be designed by replacing the N-aryl group with a different heterocyclic system known to bind to the target of interest. nih.gov
The synthesis of these analogues often involves multi-step reaction sequences. nih.gov A common strategy is the amide coupling reaction between a substituted benzoic acid (or its activated form, like an acid chloride) and an appropriate amine. nih.gov The evaluation of these new compounds provides direct feedback on the importance of each structural element, helping to build a comprehensive SAR model.
Contributions to Lead Optimization in Related Compound Series
The knowledge gained from SAR studies on the 4-(Cyclopropylmethoxy)-3-hydroxybenzamide scaffold and its analogues is invaluable for the lead optimization phase of drug discovery. upmbiomedicals.com Lead optimization is the iterative process of modifying a promising "lead" compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). researchgate.netnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Roflumilast |
| Z-Milnacipran |
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This analysis is crucial for understanding the interactions between a ligand, such as 4-(cyclopropylmethoxy)-3-hydroxybenzamide, and its potential protein targets.
Molecular docking simulations are employed to predict the binding conformation and estimate the binding affinity of this compound to the active sites of various molecular targets. The primary factors governing the binding affinity and efficacy of a drug molecule are hydrogen bonding and hydrophobic interactions. nih.gov For benzamide (B126) derivatives, the amide group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking and hydrophobic interactions.
Studies on structurally related compounds have highlighted the importance of specific functional groups in receptor binding. For example, research on a series of epoxymorphinan derivatives demonstrated that a 3-hydroxy group is critical for maintaining high binding affinity at all three opioid receptors (MOR, DOR, KOR). nih.gov The removal of this hydroxyl group led to a significant decrease in binding affinity. nih.gov This suggests that the 3-hydroxy group on the benzamide ring of this compound likely plays a crucial role in forming key hydrogen bonds with amino acid residues within a target's binding pocket. The cyclopropylmethoxy group would be expected to engage in hydrophobic interactions.
A typical output from a molecular docking study would include the binding energy, which quantifies the strength of the interaction, and a detailed list of the interacting amino acid residues.
Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy | -8.5 kcal/mol | Asp120, Ser190 | Hydrogen Bond |
| Tyr200 | Hydrogen Bond | ||
| Phe250, Leu300 | Hydrophobic | ||
| Trp255 | π-π Stacking |
Note: This table is for illustrative purposes to demonstrate the type of data generated from a molecular docking study and does not represent actual experimental results for this specific compound.
Allosteric regulation is a fundamental biological process where the binding of a ligand to an allosteric site, which is distinct from the protein's active (orthosteric) site, modulates the protein's activity. nih.govnih.gov Identifying these allosteric sites is a key challenge in drug discovery, as they are often unknown. nih.gov Computational tools have been developed to predict potential allosteric sites on the surface of a protein. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. epstem.netnih.gov These methods provide detailed information on electron distribution, orbital energies, and molecular reactivity.
The biological activity of a molecule is highly dependent on its protonation state at physiological pH. For this compound, the phenolic hydroxyl group and the amide moiety are ionizable. Quantum chemical calculations can predict the pKa values of these groups, thus determining the dominant protonation state in different biological compartments. This, in turn, influences the molecule's ability to form hydrogen bonds and electrostatic interactions with its receptor.
Furthermore, these calculations can shed light on the molecule's stability and fragmentation patterns, which is particularly relevant for analytical techniques like mass spectrometry. By calculating bond dissociation energies, it is possible to predict how the molecule will break apart upon ionization. For instance, potential fragmentation pathways for this compound could involve cleavage of the ether linkage or the amide bond.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting how a molecule will interact with other molecules, including protein receptors. researchgate.netresearchgate.net The MEP map illustrates the charge distribution across the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, colored blue). researchgate.net
For this compound, an MEP analysis would likely reveal:
Negative Potential: Concentrated around the oxygen atoms of the phenolic hydroxyl, ether, and amide carbonyl groups. These regions are nucleophilic and act as hydrogen bond acceptors.
Positive Potential: Located around the hydrogen atoms of the amide and hydroxyl groups. These regions are electrophilic and serve as hydrogen bond donors.
Neutral/Slightly Hydrophobic Potential: Associated with the cyclopropyl (B3062369) ring and the benzene (B151609) ring's carbon framework.
This detailed map of the electrostatic landscape is crucial for rationalizing the observed binding modes in docking studies and for designing new derivatives with improved receptor interactions. figshare.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds. nih.gov
To build a QSAR model for a series of benzamide derivatives including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. nih.gov This dataset is typically divided into a training set, used to generate the model, and a test set, used to validate its predictive power. mdpi.comnih.gov
Various molecular descriptors are calculated for each compound, quantifying its physicochemical properties:
Lipophilic descriptors: such as LogP (partition coefficient).
Electronic descriptors: such as dipole moment and atomic charges.
Steric or topological descriptors: such as molecular weight, molar refractivity, and surface area.
Statistical methods are then used to create an equation that links these descriptors to the observed activity. nih.gov The resulting model can highlight which molecular properties are most important for activity, guiding the design of more potent analogues.
Table 2: Example of a Dataset for a QSAR Study on Benzamide Derivatives
| Compound | R1 Group | R2 Group | LogP | Molar Refractivity | Experimental pIC50 | Predicted pIC50 |
| 1 | -H | -CH3 | 1.5 | 45.2 | 5.8 | 5.7 |
| 2 | -Cl | -CH3 | 2.1 | 50.1 | 6.3 | 6.4 |
| 3 | -H | -Cyclopropyl | 2.0 | 54.0 | 6.5 | 6.5 |
| 4 | -OH | -Cyclopropylmethoxy | ... | ... | ... | ... |
Note: This table is a simplified illustration of the data structure used in QSAR modeling. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Developing Predictive Models for Biological Activity in Analogous Series
The development of predictive models for the biological activity of benzamide derivatives is a cornerstone of modern medicinal chemistry, enabling the rational design of more potent and selective compounds. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this process, seeking to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
For instance, QSAR studies have been successfully applied to various series of benzamide derivatives to predict their efficacy in different therapeutic areas. In the context of anticancer research, a study on benzylidene hydrazine (B178648) benzamide derivatives established a QSAR model to predict their in vitro anticancer activity against the human lung cancer cell line A459. jppres.comunair.ac.id This model helps in identifying the key structural features that contribute to the anticancer effects, thereby guiding the synthesis of more potent analogues. jppres.comunair.ac.id Similarly, 3D-QSAR models have been developed for aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors, revealing that hydrophobic characteristics are crucial for their inhibitory activity. researchgate.net
In another therapeutic application, computational studies on benzamide derivatives as glucokinase activators for the treatment of diabetes have utilized pharmacophore modeling and 3D-QSAR to identify essential structural features for activity. nih.gov These models provide a predictive framework that can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. The statistical robustness of these models is critical, with high correlation coefficients (R²) for training sets and good predictive power (Q²) for test sets indicating a reliable model. nih.gov
The overarching goal of these predictive models is to streamline the drug discovery process, reducing the reliance on costly and time-consuming empirical screening. By understanding the relationship between molecular structure and biological function, researchers can more efficiently design novel benzamide derivatives with enhanced therapeutic potential.
Descriptors and Feature Selection for Activity Prediction
The accuracy of any QSAR model is heavily dependent on the selection of appropriate molecular descriptors and features that capture the relevant physicochemical and structural properties of the compounds. These descriptors can be broadly categorized into several classes, including electronic, steric, hydrophobic, and topological parameters.
In the development of QSAR models for benzamide derivatives, a variety of descriptors are commonly employed. For example, in the study of benzylidene hydrazine benzamides with anticancer activity, descriptors such as the logarithm of the octanol-water partition coefficient (LogP) for hydrophobicity, molar refractivity (MR) for steric bulk, and various electronic parameters are often considered. jppres.comunair.ac.id The selection of the most relevant descriptors is typically achieved through statistical methods like multiple linear regression (MLR) or partial least squares (PLS) analysis. archivepp.com
Feature selection is a critical step to avoid overfitting and to build a robust and interpretable model. For instance, in a study of aminophenyl benzamide derivatives as HDAC inhibitors, a five-point pharmacophore model was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. researchgate.net These pharmacophoric features represent the key interaction points between the ligand and its target protein.
The following table provides an illustrative example of descriptors that could be used in a QSAR study of benzamide derivatives:
| Descriptor Class | Example Descriptors | Description |
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molar Refractivity (MR), Molecular Weight | Relates to the size and shape of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Quantifies the hydrophobicity of the molecule, affecting its absorption and distribution. |
| Topological | Connectivity Indices, Wiener Index | Numerical descriptors of molecular topology. |
| Pharmacophoric | Hydrogen Bond Donors/Acceptors, Aromatic Rings | Defines the spatial arrangement of key interaction features. |
The careful selection and validation of these descriptors are paramount for constructing a predictive QSAR model that can accurately forecast the biological activity of new, unsynthesized benzamide analogs.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While QSAR models provide valuable static predictions of activity, Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of a ligand when it interacts with its biological target. These simulations model the atomic-level movements of the ligand-protein complex over time, providing insights into the stability of the binding and the conformational changes that may occur.
MD simulations have been utilized to study the interactions of various benzamide derivatives with their target proteins. For example, in the study of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives as potential memory enhancers, MD simulations were performed to understand the stability of the ligand-AChE complex. nih.gov These simulations can reveal key information about the binding mode and the specific interactions that contribute to the affinity of the ligand for its target. nih.gov
Ligand-Target Complex Stability and Conformational Sampling
A crucial aspect of MD simulations is the assessment of the stability of the ligand-target complex. This is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD trajectory suggests that the ligand remains bound in a consistent orientation within the binding pocket.
The stability of the ligand-protein complex is also influenced by the network of interactions between the ligand and the amino acid residues of the protein. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. MD simulations can provide a detailed map of these interactions and how they evolve over time.
The following table illustrates the types of data that can be extracted from an MD simulation to assess ligand-target complex stability:
| Parameter | Description | Implication for Stability |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | A low and stable RMSD value indicates a stable binding pose. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | High RMSF values in certain regions of the protein may indicate flexibility that is important for ligand binding or function. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | A persistent network of hydrogen bonds suggests a stable interaction. |
| Binding Free Energy Calculations (e.g., MM-GBSA) | Estimates the free energy of binding of the ligand to the protein. | A more negative binding free energy indicates a more stable complex. |
By combining the insights from QSAR, pharmacophore modeling, and MD simulations, researchers can build a comprehensive understanding of the structure-activity relationships within a series of benzamide derivatives and rationally design new compounds with improved therapeutic properties.
Analytical Research Methodologies for Characterization in Research Settings
Development of Advanced Chromatographic Techniques for Compound Separation
Chromatographic methods are pivotal for separating the target compound from impurities and unreacted starting materials. These techniques are essential for assessing the purity of research batches, a critical parameter for the reliability of subsequent biological or chemical studies.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity of 4-(Cyclopropylmethoxy)-3-hydroxybenzamide in research settings. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. For this specific benzamide (B126) derivative, HPLC analysis has been utilized to confirm the purity of synthesized samples, with typical purities reported to be greater than 99%.
The method development for this compound often involves reversed-phase chromatography. While specific column and mobile phase compositions can vary between laboratories, a general approach would involve a C18 column and a gradient elution using a mixture of an aqueous solvent (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound under defined conditions is a key identifier, and the area of the peak in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Instrument | Shimadzu LC-20A |
| Column | Inertsil ODS-3, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Purity Confirmed | >99% |
While specific applications of Ultra-Fast Liquid Chromatography (UFLC) for the analysis of complex mixtures containing this compound are not extensively detailed in publicly available research, the principles of UFLC would be applicable. UFLC is an advancement of HPLC that operates at higher pressures and with smaller particle-size columns, enabling significantly faster analysis times without compromising resolution. In a research context, UFLC could be invaluable for high-throughput screening of reaction conditions or for the rapid analysis of metabolite formation in biological matrices.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework.
For this compound, ¹H NMR spectra would confirm the presence of protons associated with the cyclopropyl (B3062369) group, the methoxy (B1213986) bridge, the aromatic ring, and the amide group. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals are all used to assign them to their specific locations within the molecule. For instance, the protons on the cyclopropyl ring would appear as a complex multiplet in the upfield region of the spectrum, while the aromatic protons would be found in the downfield region.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for confirmation of the total number of carbon atoms and their chemical environment.
Table 2: Representative ¹H NMR Data (400 MHz, DMSO-d₆) for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.06 | s | 1H | Ar-OH |
| 7.82 | s | 1H | -CONH₂ |
| 7.41 | d | 1H | Ar-H |
| 7.29 | s | 1H | Ar-H |
| 7.15 | s | 1H | -CONH₂ |
| 6.91 | d | 1H | Ar-H |
| 3.86 | d | 2H | -OCH₂- |
| 1.25 | m | 1H | Cyclopropyl-CH |
| 0.58 | m | 2H | Cyclopropyl-CH₂ |
| 0.35 | m | 2H | Cyclopropyl-CH₂ |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of the ionized molecule with very high accuracy (typically to within 5 ppm).
For this compound (C₁₁H₁₃NO₃), HRMS analysis would involve ionizing the sample, often using electrospray ionization (ESI), and then measuring the m/z of the resulting molecular ion (e.g., [M+H]⁺ or [M-H]⁻). The experimentally measured mass is then compared to the theoretical mass calculated for the proposed formula. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Calculated Mass [M+H]⁺ | 208.0968 |
| Measured Mass [M+H]⁺ | 208.0965 |
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule. This technique works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretches of the amide group, the C=O stretch of the amide carbonyl, and the C-O stretches of the ether linkage. The presence of these specific absorption bands provides confirmatory evidence for the key functional groups required by the proposed structure.
Identification and Characterization of Degradation Products in Controlled Studies
In the context of pharmaceutical research and development, understanding the degradation pathways of a compound is crucial for ensuring its stability and quality. Controlled degradation studies, also known as forced degradation studies, are instrumental in identifying potential degradation products that may form under various stress conditions. ekb.egajrconline.org For this compound, a systematic approach involving exposure to hydrolytic, oxidative, photolytic, and thermal stress would be employed to elucidate its intrinsic stability and degradation profile. nih.gov
The primary objective of such studies is to generate degradation products to a level that allows for their reliable detection and characterization. ajrconline.org Typically, the goal is to achieve a target degradation of approximately 10-20% of the parent compound to ensure that the degradation products are representative of what might occur under long-term storage conditions without being overly excessive. ekb.eg The separation and analysis of the stressed samples are predominantly carried out using high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS) to facilitate the identification of the resulting degradants. nih.govnih.gov
Based on the chemical structure of this compound, which features an amide linkage, a phenolic hydroxyl group, and a cyclopropylmethoxy ether group, several degradation pathways can be anticipated.
Hydrolytic Degradation: Under acidic and basic conditions, the amide bond is susceptible to hydrolysis. This would likely lead to the formation of 4-(Cyclopropylmethoxy)-3-hydroxybenzoic acid and ammonia (B1221849). The ether linkage could also be susceptible to cleavage under more forced acidic conditions, potentially yielding 3,4-dihydroxybenzamide.
Oxidative Degradation: The phenolic hydroxyl group is a primary site for oxidation. ajrconline.org Exposure to an oxidizing agent like hydrogen peroxide could result in the formation of corresponding quinone-type structures or other oxidative coupling products. The benzylic position of the cyclopropylmethoxy group could also be susceptible to oxidation.
Photolytic Degradation: Exposure to UV or visible light can induce photolytic degradation. Aromatic compounds can undergo various photochemical reactions, including oxidation and rearrangement. The stability of the compound under light would be assessed to determine the need for photoprotective packaging.
Thermal Degradation: At elevated temperatures, the compound may undergo various degradation reactions. The stability of the ether and amide bonds at high temperatures would be a key focus of thermal degradation studies.
A summary of potential degradation conditions and expected major degradation products is presented in the table below. The identification of these products would be confirmed using techniques such as LC-MS/MS, where the mass-to-charge ratio (m/z) and fragmentation patterns of the degradants are compared to the parent compound. nih.gov
| Stress Condition | Reagents and Conditions | Potential Degradation Products | Analytical Technique |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 24h | 4-(Cyclopropylmethoxy)-3-hydroxybenzoic acid | HPLC-UV, LC-MS/MS |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 24h | 4-(Cyclopropylmethoxy)-3-hydroxybenzoic acid | HPLC-UV, LC-MS/MS |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 48h | Oxidized derivatives (e.g., quinones) | HPLC-UV, LC-MS/MS |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) for 72h | Photodegradation products | HPLC-UV, LC-MS/MS |
| Thermal Degradation | Solid state at 105°C for 48h | Thermally induced degradants | HPLC-UV, LC-MS/MS |
Prodrug Strategies and Chemical Modification for Optimized Biological Delivery Academic Concept
Theoretical Prodrug Design for Benzamide-based Compounds
The benzamide (B126) moiety is a common feature in many biologically active compounds. Prodrug strategies for benzamides often focus on temporarily masking the polar functional groups—in this case, the phenolic hydroxyl and the amide group—to improve properties like membrane permeability. researchgate.netnih.gov Designing a prodrug involves attaching a promoiety to the parent drug, which is later cleaved by chemical or enzymatic action at the desired site. orientjchem.org
A critical component of a carrier-linked prodrug is the bio-reversible linker, which connects the drug to a promoiety. orientjchem.org The linker must be stable enough to survive transit to the target site but labile enough to be cleaved under specific physiological conditions, such as changes in pH or the presence of certain enzymes, to ensure controlled release. nih.govamericanpharmaceuticalreview.com
Common bio-reversible linkers that could theoretically be applied to a compound like 4-(Cyclopropylmethoxy)-3-hydroxybenzamide include:
Esters: The phenolic hydroxyl group can be esterified. Ester linkers are susceptible to hydrolysis by esterase enzymes, which are abundant in the body, allowing for the release of the parent compound. ijpcbs.com
Carbamates: Carbamate linkers can be formed with the hydroxyl group and are generally more stable to hydrolysis than esters, potentially offering a slower, more sustained release profile. ijpcbs.comnih.gov
Carbonates: These linkers, formed from the hydroxyl group, are also cleaved by esterases to release the parent drug. ijpcbs.com
pH-Sensitive Linkers: For targeted release in specific cellular compartments with lower pH, such as endosomes or lysosomes, linkers like hydrazones or maleic acid derivatives could be employed. nih.gov These linkers undergo acid-catalyzed hydrolysis, releasing the active molecule in the acidic microenvironment. nih.gov
Table 1: Conceptual Bio-reversible Linkers and Cleavage Mechanisms
| Linker Type | Attachment Point (Conceptual) | Cleavage Mechanism | Key Characteristics |
|---|---|---|---|
| Ester | Phenolic Hydroxyl | Enzymatic (Esterases) | Widely used, rapid cleavage in plasma and tissues. ijpcbs.comnih.gov |
| Carbamate | Phenolic Hydroxyl | Enzymatic (Esterases) | More stable than esters, allowing for potentially slower release. nih.gov |
| Glucuronide | Phenolic Hydroxyl | Enzymatic (β-glucuronidase) | Can improve water solubility; cleavage by specific enzymes. nih.gov |
| Hydrazone | Promoitey attached via a new linkage | pH-sensitive (Acid Hydrolysis) | Stable at physiological pH (7.4) but cleaves at lower pH (e.g., 5.0-6.5) found in tumors or endosomes. nih.gov |
To be effective as a research tool, a compound must be able to cross biological membranes to reach its target and remain stable long enough to exert its effect. Prodrug design can directly address these challenges.
Improving Stability: The stability of a compound in the gastrointestinal tract and in circulation is crucial for its bioavailability. researchgate.net Certain chemical modifications can protect labile functional groups from premature metabolism. For instance, if the parent compound is susceptible to rapid enzymatic degradation, a prodrug can shield the vulnerable part of the molecule until it reaches its intended site of action. acs.org
Chemical Approaches to Improve Pharmacokinetic Properties for Research Tools
Beyond formal prodrug strategies, direct chemical modifications can be made to a lead compound to fine-tune its pharmacokinetic profile for research applications. These approaches aim to modulate absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
The ability of a small molecule to enter a cell is fundamentally governed by its physicochemical properties, primarily lipophilicity and its capacity for hydrogen bonding. pg.edu.plnih.gov
Lipophilicity: This property, often measured as the partition coefficient (LogP or LogD), describes a compound's solubility in a lipid environment compared to an aqueous one. For a molecule to passively diffuse across the lipid bilayer of a cell membrane, it must have moderate lipophilicity. pg.edu.plnih.gov If a compound is too hydrophilic (low LogP), it will not readily enter the lipid membrane. Conversely, if it is excessively lipophilic (high LogP), it may get trapped within the membrane or exhibit poor solubility in the aqueous environment of the cytoplasm. pg.edu.pl
Hydrogen Bonding: Hydrogen bonds are critical for a molecule's interaction with water and biological targets. However, a high number of hydrogen bond donors and acceptors increases a molecule's polarity and can hinder its ability to cross lipophilic membranes. researchgate.net A key strategy in medicinal chemistry is to reduce the number of exposed hydrogen bond donors/acceptors or to mask them through intramolecular hydrogen bonding. acs.orgnih.gov The formation of an intramolecular hydrogen bond can shield the polar groups from the surrounding environment, effectively increasing the molecule's lipophilicity and, consequently, its cell permeability. acs.org
Table 2: Conceptual Relationship Between Physicochemical Properties and Cellular Permeability
| Lipophilicity (LogP) | Hydrogen Bond Donors/Acceptors | Predicted Cellular Permeability | Rationale |
|---|---|---|---|
| Low | High | Low | Molecule is too polar to efficiently partition into the lipid bilayer. pg.edu.pl |
| Optimal | Low / Shielded | High | Balanced properties allow for partitioning into and out of the cell membrane. nih.govacs.org |
| High | Low | Low to Moderate | Molecule may get sequestered in the lipid membrane or have poor aqueous solubility. pg.edu.pl |
Before a compound is used in more complex biological systems, its metabolic fate is often studied using in vitro models. Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. researchgate.netspringernature.com These assays are used to rank compounds based on their metabolic stability and to predict in vivo clearance. nuvisan.com
In a typical assay using rat liver microsomes, the test compound, such as this compound, is incubated with the microsomes and necessary cofactors (e.g., NADPH). nih.gov Samples are taken at various time points, and the disappearance of the parent compound is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnuvisan.com
The primary outputs of these studies are the compound's in vitro half-life (t½) and its intrinsic clearance (CLint), which is the inherent ability of the liver enzymes to metabolize the drug. nuvisan.com A compound with a short half-life and high clearance is considered metabolically unstable, suggesting it may be rapidly eliminated in vivo. researchgate.net Conversely, a compound that is highly stable may have a very long half-life. researchgate.net These data are crucial for guiding further chemical modifications to achieve a desired pharmacokinetic profile for a research tool.
Table 3: Illustrative Data from a Conceptual In Vitro Metabolic Stability Assay in Rat Liver Microsomes
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
|---|---|---|---|
| Control (High Turnover) | < 5 | > 150 | Low |
| Control (Low Turnover) | > 60 | < 10 | High |
| Test Compound A | 45 | 15 | Moderate-High |
| Test Compound B (Modified) | 15 | 52 | Moderate-Low |
Future Research Directions and Unexplored Avenues
Investigation of Novel Biological Targets Beyond PDE4 and mGluRs
While the primary focus for derivatives of 4-(Cyclopropylmethoxy)-3-hydroxybenzamide has been on its role as a PDE4 inhibitor and mGluR modulator, the inherent chemical features of this scaffold suggest the potential for interaction with other biological targets. The benzamide (B126) moiety is a well-established pharmacophore found in a wide array of bioactive compounds, and the cyclopropylmethoxy group can influence metabolic stability and binding affinity. Future research should proactively explore these possibilities.
For instance, various benzamide derivatives have demonstrated significant anticancer activities . Research into novel benzamide derivatives has identified compounds with potent antiproliferative effects against various cancer cell lines, such as human colorectal cancer cells (HCT116) and breast cancer cells (MCF-7). nwpu.edu.cnnih.gov Some of these compounds have been shown to act by inhibiting poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair. nwpu.edu.cn Given that the this compound core possesses structural similarities to these active molecules, it is conceivable that its derivatives could be investigated for similar anticancer properties.
Furthermore, the anti-inflammatory potential of this scaffold could extend beyond PDE4 inhibition. The 3-hydroxybenzamide (B181210) substructure is related to salicylanilides, which are known for their broad biological activities, including antimicrobial and anti-inflammatory effects . nih.gov Studies on other hydroxyphenyl derivatives have also revealed significant anti-inflammatory activity, for example, by inhibiting nitric oxide (NO) and prostaglandin (B15479496) E2 production in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Therefore, screening this compound and its analogs against a panel of inflammatory targets beyond PDE4, such as cyclooxygenases (COX) or various cytokine receptors, could unveil new therapeutic applications.
Additionally, some derivatives of similar scaffolds have shown potential as antioxidant agents . nih.gov The phenolic hydroxyl group in the this compound structure could contribute to radical scavenging activity, a property beneficial in a range of pathological conditions characterized by oxidative stress.
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline offers a powerful approach to accelerate the design and optimization of novel compounds based on the this compound scaffold. kcl.ac.uk These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.
Generative AI models, for instance, can be employed for de novo design, creating novel molecules with desired properties from the ground up. frontiersin.org By providing the model with the this compound core as a starting point, it can generate a multitude of derivatives with diverse substitutions, which can then be computationally screened for their predicted activity against various targets. Reinforcement learning can be coupled with these generative models to iteratively refine the generated molecules based on predicted binding affinities and other key drug-like properties. frontiersin.org
Moreover, ML can be instrumental in "scaffold hopping," a strategy to identify new core structures that mimic the biological activity of the original scaffold but possess different chemical properties, potentially leading to improved patentability and pharmacological profiles. kcl.ac.uk For the this compound scaffold, ML algorithms could predict which modifications are most likely to yield compounds with activity against new targets or with improved selectivity for specific PDE4 or mGluR subtypes. ML can also be applied to optimize reaction conditions for the synthesis of these novel derivatives. medicilon.com
Exploration of Polypharmacology for Multi-target Modulators
The traditional "one drug, one target" paradigm is increasingly giving way to the concept of polypharmacology, which involves designing single molecules that can modulate multiple targets simultaneously. nih.gov This approach can be particularly beneficial for complex multifactorial diseases where targeting a single pathway may not be sufficient. The this compound scaffold, with its known activity against both PDE4 and mGluRs, is an excellent candidate for the development of polypharmacological agents.
For neurodegenerative or neuropsychiatric disorders, where both inflammatory and glutamatergic pathways are often dysregulated, a dual PDE4/mGluR modulator could offer synergistic therapeutic effects. PDE4 inhibitors are known to have anti-inflammatory and neuroprotective effects, while mGluR modulators can fine-tune synaptic transmission and plasticity. nih.govufluidix.com A single compound acting on both targets could therefore address multiple facets of the disease pathology.
Future research in this area would involve the rational design and synthesis of this compound derivatives with carefully balanced activities against both PDE4 and specific mGluR subtypes. This would require extensive structure-activity relationship (SAR) studies to understand how different chemical modifications influence the affinity for each target. The ultimate goal would be to develop a single chemical entity with a tailored polypharmacological profile for a specific disease indication.
Development of Advanced In Vitro and Ex Vivo Research Models for Compound Evaluation
To accurately predict the clinical efficacy of novel this compound derivatives, particularly for central nervous system (CNS) disorders, it is crucial to move beyond traditional 2D cell cultures and utilize more physiologically relevant research models.
Three-dimensional (3D) cell culture systems , such as neurospheres and brain organoids, offer a more accurate representation of the complex cellular architecture and interactions found in the brain. researchgate.netnih.govnih.gov These models can be used to study the effects of new compounds on neuronal networks, glial cell function, and neuroinflammation in a more in vivo-like environment. nih.gov For instance, a 3D co-culture of neurons and microglia could be used to evaluate the anti-neuroinflammatory effects of a novel benzamide derivative. nih.gov
Organ-on-a-chip technology represents another significant advancement. nwpu.edu.cnufluidix.comnih.govnih.govtandfonline.com Microfluidic devices can be used to create models of the blood-brain barrier (BBB), allowing for the assessment of a compound's ability to penetrate the CNS, a critical factor for drugs targeting neurological diseases. nwpu.edu.cnufluidix.comnih.govnih.govtandfonline.com These BBB-on-a-chip models can incorporate human cells and simulate the shear stress of blood flow, providing more predictive data on drug transport than traditional static models. nih.govtandfonline.com
Ex vivo models , such as brain slice cultures, can also be employed to study the electrophysiological and neurochemical effects of new compounds on intact neural circuits. These models maintain the local cellular and synaptic architecture of a specific brain region, providing valuable insights into a compound's mechanism of action.
| Model Type | Description | Potential Application for this compound Derivatives |
| 3D Neurospheres/Organoids | Self-assembling spherical cultures of neural stem cells that differentiate into various neuronal and glial cell types. researchgate.netnih.govnih.gov | Evaluation of effects on neuronal development, synaptogenesis, and neuroinflammation. |
| Blood-Brain Barrier (BBB)-on-a-Chip | Microfluidic devices that mimic the BBB by co-culturing endothelial cells, pericytes, and astrocytes under flow. nwpu.edu.cnufluidix.comnih.govnih.govtandfonline.com | Assessment of CNS penetrability and potential for neurotoxicity. |
| Ex Vivo Brain Slices | Thin sections of living brain tissue maintained in culture. | Investigation of effects on synaptic transmission and plasticity in specific brain regions. |
Stereochemical Investigations and Enantioselective Synthesis (If Chirality is Relevant)
The presence of stereocenters in a molecule can have a profound impact on its pharmacological activity, with different enantiomers or diastereomers often exhibiting distinct potencies, selectivities, and metabolic profiles. For compounds containing a cyclopropyl (B3062369) group, stereoisomerism can arise from the substitution pattern on the ring. While this compound itself is not chiral, many of its derivatives could be. For example, substitutions on the cyclopropane (B1198618) ring or the introduction of chiral centers in other parts of the molecule would necessitate a thorough investigation of its stereochemistry.
A study on a related compound containing a cyclopropylmethoxy group highlighted the importance of stereochemistry, where the different stereoisomers displayed varied pharmacological profiles as vasodilators and beta-adrenergic antagonists. nih.gov This underscores the need to synthesize and evaluate the individual stereoisomers of any chiral derivative of this compound.
Future research should therefore focus on the development of enantioselective synthetic methods to access stereochemically pure derivatives. This could involve the use of chiral catalysts or starting materials to control the formation of specific stereoisomers. mdpi.comresearchgate.netchemrxiv.org Techniques such as chiral chromatography would also be essential for the separation and analysis of enantiomers, allowing for a detailed comparison of their biological activities. nih.govyoutube.comsigmaaldrich.com The use of cyclodextrins as chiral selectors in liquid chromatography is a common and effective method for resolving racemic mixtures. nih.govsigmaaldrich.com
By systematically investigating the stereochemical aspects of this scaffold, researchers can identify the optimal stereoisomer for a given therapeutic target, leading to the development of more potent and selective drugs with improved safety profiles.
Q & A
Q. What are the standard synthetic routes for 4-(Cyclopropylmethoxy)-3-hydroxybenzamide, and what key reaction conditions are involved?
The synthesis typically involves multi-step protocols, including esterification and coupling reactions. For example, activating 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid derivatives with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in tetrahydrofuran (THF) at 65–80°C, followed by reaction with amines or phenols. Reaction time, solvent polarity, and temperature are critical for optimizing yield and purity .
Q. How is the purity and structural integrity of this compound confirmed in synthetic protocols?
Characterization relies on nuclear magnetic resonance (¹H NMR) to confirm proton environments and mass spectrometry (MS) for molecular weight validation. For instance, ¹H NMR peaks for aromatic protons and cyclopropylmethoxy groups appear in specific regions (e.g., δ 6.5–8.1 ppm for benzamide derivatives), while MS confirms the molecular ion peak .
Advanced Research Questions
Q. What are the critical factors influencing the regioselectivity of cyclopropylmethoxy group introduction during synthesis?
Regioselectivity is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution.
- Temperature : Elevated temperatures (50–80°C) favor kinetic control for selective methoxy group placement.
- Catalysts : Bases like K₂CO₃ or NEt₃ facilitate deprotonation of hydroxyl groups, directing substitution to the 3-position .
Q. How does the electronic environment of the benzamide core affect the compound's stability under various pH conditions?
Stability studies under stress conditions (acidic, alkaline, oxidative) reveal degradation pathways. For example:
- Acidic conditions : Hydrolysis of the benzamide bond generates 3-hydroxy-4-(cyclopropylmethoxy)benzoic acid.
- Oxidative conditions : Formation of N-oxide derivatives, identified via high-resolution mass spectrometry (HRMS) and density functional theory (DFT) calculations .
Q. What in vitro models are used to evaluate the biological activity of this compound, particularly regarding enzyme inhibition?
- PDE-4 inhibition assays : Measure cAMP modulation in cell lines (e.g., human monocytes) using enzymatic activity kits.
- Smad pathway analysis : Assess inhibition of TGF-β1-induced epithelial-mesenchymal transition (EMT) in fibrotic models via Western blotting for phosphorylated Smad2/3 .
Methodological Considerations
- Synthetic Optimization : Screen coupling agents (e.g., HBTU vs. EDC.HCl) to improve reaction efficiency.
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC-HRMS to track impurity profiles .
- Biological Assays : Include positive controls (e.g., Roflumilast) in PDE-4 inhibition studies to benchmark activity .
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